

OX04528: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest

Compound Name: OX04528

Cat. No.: B15607985

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Abstract

OX04528 is a novel, highly potent, and selective agonist for the G-protein coupled receptor 84 (GPR84). It exhibits a strong bias towards the G-protein signaling pathway, with no significant recruitment of β -arrestin. As an orally bioavailable compound, **OX04528** presents a valuable tool for investigating the physiological and pathophysiological roles of GPR84. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of **OX04528**, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Introduction

GPR84 is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is associated with inflammatory responses, making it a potential therapeutic target for a variety of inflammatory and immune-related disorders.

OX04528 has emerged as a key chemical probe for elucidating the functions of GPR84 due to its high potency and G-protein signaling bias.

Pharmacology

Mechanism of Action

OX04528 is a G-protein biased agonist of GPR84.[1] It selectively activates the GPR84 receptor, leading to the activation of intracellular G-proteins. Specifically, GPR84 is known to couple to the Gi/o family of G-proteins.[2][3][4] Activation of Gi/o by **OX04528** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This G-protein biased agonism is a key feature of **OX04528**, as it does not significantly engage the β -arrestin signaling pathway, which is often associated with receptor desensitization and internalization.[1][5]

In Vitro Pharmacology

The in vitro pharmacological properties of **OX04528** have been characterized in cellular assays.

Parameter	Value	Cell Line	Assay	Reference
EC50 (cAMP Inhibition)	0.00598 nM (5.98 pM)	CHO-hGPR84	Forskolin-induced cAMP accumulation assay	[1][6]
β -arrestin-2 Recruitment	No detectable recruitment	CHO- β -arrestin-hGPR84	PathHunter β -arrestin assay	[1][5]
Selectivity	No activity at FFA1, FFA4, and CB2	Not specified	Not specified	[5]

Pharmacokinetics

In vivo pharmacokinetic studies have been conducted in mice, demonstrating that **OX04528** is orally bioavailable.[5]

Parameter	Value	Species	Dose	Route	Reference
Cmax	280 nM	Mouse	10 mg/kg	Oral	[5]
T1/2 (Half-life)	58 minutes	Mouse	10 mg/kg	Oral	
MRT (Mean Residence Time)	1.52 h	Mouse	10 mg/kg	Oral	

Toxicology

The publicly available toxicology data for **OX04528** is currently limited.

In Vitro Cytotoxicity

OX04528 has been shown to have no cytotoxic effects in Chinese Hamster Ovary (CHO-K1) cells and CHO cells stably expressing human GPR84 (CHO-hGPR84) at concentrations up to 30 μ M after 20 hours of incubation.

In Vivo Toxicology

As of the latest available information, comprehensive in vivo toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and safety pharmacology studies, have not been published for **OX04528**.

Experimental Protocols

Detailed experimental protocols for the studies conducted on **OX04528** are not fully available in the public domain. The following are generalized descriptions of the likely methodologies based on standard practices in the field.

cAMP Inhibition Assay

This assay is used to determine the potency of a GPR84 agonist in inhibiting the production of cAMP.

- Cell Culture: CHO cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media.
- Assay Preparation: Cells are harvested and seeded into a multi-well plate.
- Compound Treatment: Cells are pre-incubated with varying concentrations of **OX04528**.
- Stimulation: Forskolin, an activator of adenylyl cyclase, is added to the wells to induce cAMP production.
- Detection: The intracellular cAMP levels are measured using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
- Data Analysis: The concentration-response curve is plotted to determine the EC50 value of **OX04528** for cAMP inhibition.

β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to induce the interaction between the GPR84 receptor and β-arrestin. The PathHunter assay is a common method for this purpose.^{[7][8]}

- Cell Line: A cell line engineered to co-express GPR84 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.^[7]
- Compound Treatment: The cells are treated with varying concentrations of **OX04528**.
- Recruitment and Complementation: If **OX04528** induces β-arrestin recruitment, the PK and EA tags are brought into proximity, leading to the formation of a functional β-galactosidase enzyme.^[7]
- Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured.^[7]
- Data Analysis: The signal intensity is plotted against the compound concentration to determine if recruitment occurs.

In Vivo Pharmacokinetic Study in Mice

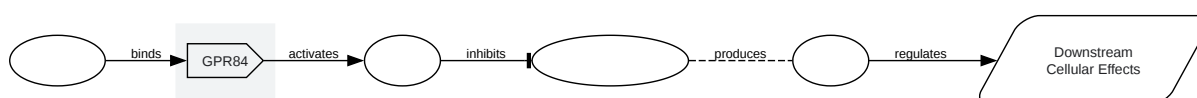
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of **OX04528**.

- **Animal Model:** Male or female mice of a specified strain are used.
- **Administration:** A single dose of **OX04528** (e.g., 10 mg/kg) is administered via oral gavage. A suitable vehicle is used to dissolve or suspend the compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Blood Sampling:** Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[\[13\]](#)
- **Plasma Preparation:** Plasma is separated from the blood samples by centrifugation.
- **Bioanalysis:** The concentration of **OX04528** in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The plasma concentration-time data is used to calculate pharmacokinetic parameters such as C_{max}, T_{max}, T_{1/2}, AUC (Area Under the Curve), and MRT.

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

OX04528, as a G-protein biased agonist of GPR84, primarily activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Other potential downstream signaling pathways associated with GPR84 activation include the ERK/MAPK and Akt/PI3K pathways, although the specific effects of **OX04528** on these pathways have not been detailed.

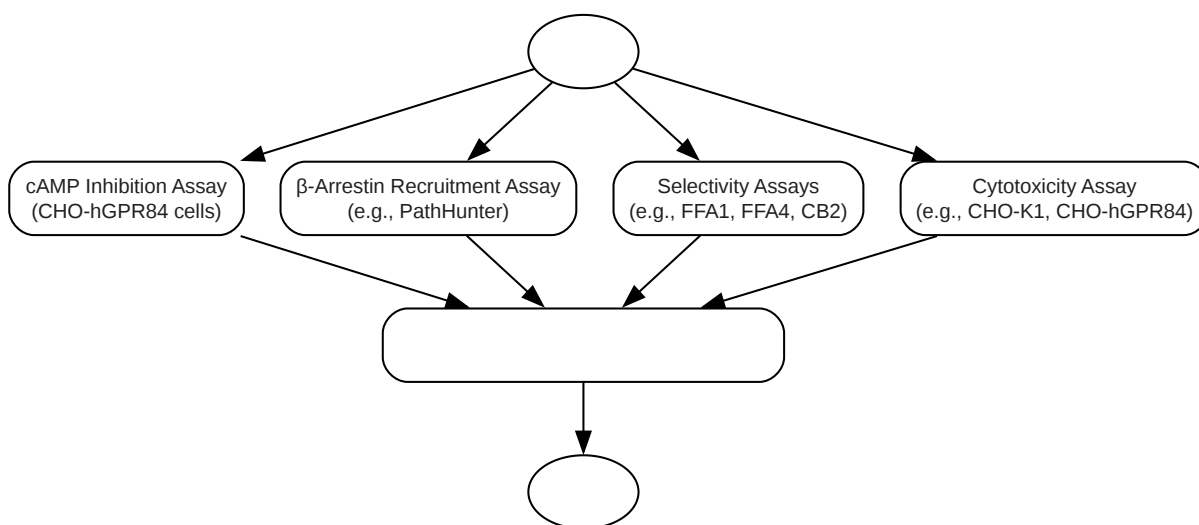


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GPR84 Gi/o Signaling Pathway

Experimental Workflow for In Vitro Pharmacology

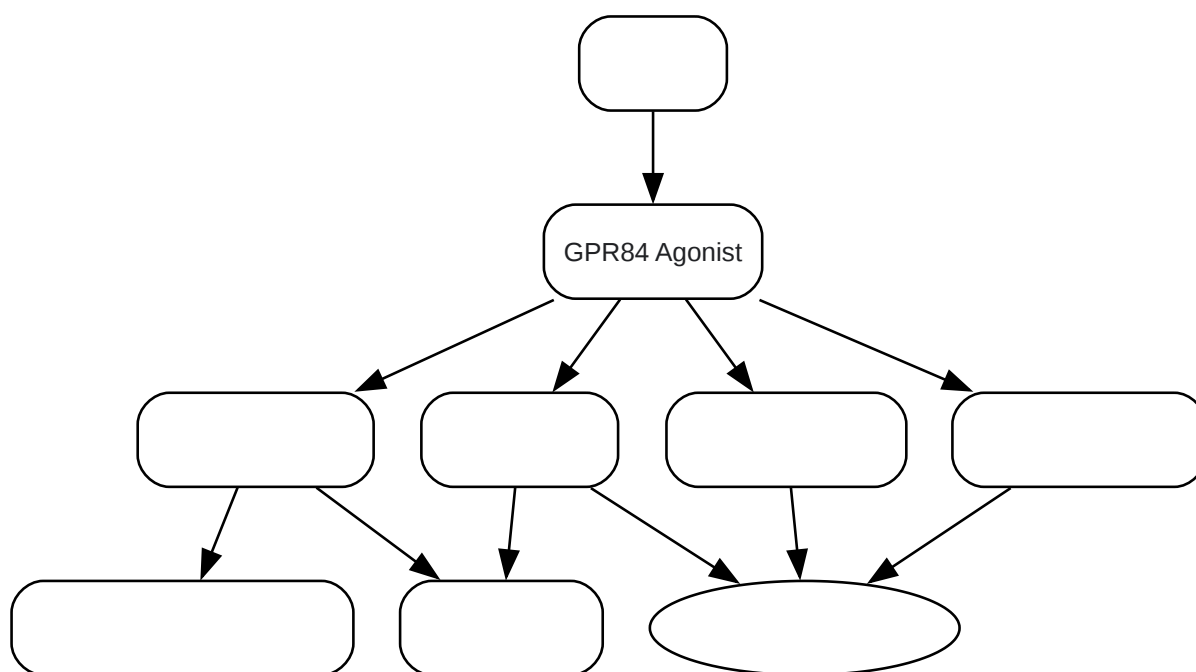
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of a GPR84 agonist like **OX04528**.

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In Vitro Pharmacology Workflow

Logical Relationship of OX04528's Key Pharmacological Properties

This diagram shows the logical connections between the key characteristics of **OX04528**.



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